(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride

Chiral Separation Stereochemistry Enantiomeric Resolution

(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride, commonly referred to as tropinone oxime hydrochloride, is a chiral bicyclic oxime derivative of the tropane alkaloid family. It is characterized by its defined (1R,5S,E) stereochemistry and its hydrochloride salt form (CAS 212079-30-6, MW 190.67 g/mol).

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
Cat. No. B12051644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(=NO)C2.Cl
InChIInChI=1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H/t7-,8+;
InChIKeyXEGNNKBCZMXBOA-KVZVIFLMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride (Tropinone Oxime HCl)


(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride, commonly referred to as tropinone oxime hydrochloride, is a chiral bicyclic oxime derivative of the tropane alkaloid family . It is characterized by its defined (1R,5S,E) stereochemistry and its hydrochloride salt form (CAS 212079-30-6, MW 190.67 g/mol) . This compound serves as a key synthetic intermediate for muscarinic receptor ligands, as demonstrated by its use in the preparation of O-alkynyloximes with M1-subtype selectivity [1], and is utilized as a fragment scaffold in drug discovery programs . Its chemical reactivity, including heterocyclization in superbasic media, further distinguishes it as a versatile building block [2].

Why Generic Substitution of Tropinone Oxime HCl Risks Experimental Failure


Simple substitution with racemic tropinone oxime free base or other in-class oximes is not equivalent and can compromise research outcomes. The (1R,5S,E) stereochemistry defines a specific geometric enantiomer; the first resolution of (±)-tropinone oxime into its enantiomers was reported in 1966, establishing that these are discrete chemical entities [1]. Using the undefined racemate introduces an uncontrolled variable in chiral synthesis or pharmacological assays. Furthermore, the hydrochloride salt provides distinct physicochemical properties (crystalline solid, specific solubility) compared to the free base (CAS 1515-26-0, MW 154.21) , directly impacting reaction stoichiometry and formulation. Finally, the tropinone scaffold itself shows unique reactivity in heterocyclization reactions, unlike structurally similar oximes such as 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oxime, which fails to react under identical conditions [2].

Quantitative Differentiation Evidence for (1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime HCl


Defined Stereochemistry vs. Racemic Tropinone Oxime

The target compound is defined as the (1R,5S,E) enantiomer, distinguishing it from the commercially available racemic tropinone oxime. The first successful resolution of (±)-tropinone oxime into its constituent enantiomers was reported in 1966, confirming the existence of discrete geometric enantiomers in this cyclic oxime series [1]. Procurement of the undefined racemate (CAS 1515-26-0) introduces an uncontrolled stereochemical variable, whereas the specified enantiomer ensures batch-to-batch consistency for chiral synthesis or structure-activity relationship (SAR) studies.

Chiral Separation Stereochemistry Enantiomeric Resolution

Hydrochloride Salt Form vs. Free Base: Physicochemical Profile

The hydrochloride salt (MW 190.67 g/mol) is a distinct chemical entity from the free base (MW 154.21 g/mol) . The salt form is reported as a brown solid with a purity specification of 97% . This directly impacts the molar mass correction required for reaction stoichiometry and may alter solubility profiles in aqueous versus organic solvents compared to the free base.

Salt Selection Solubility Formulation

Proven Synthetic Utility as a Muscarinic Agonist Precursor

The compound is the direct precursor for synthesizing O-alkynyloximes of tropinone, a series evaluated as muscarinic agonists. The published synthesis confirms that O-alkynylation of tropinone oxime yields compounds with muscarinic receptor binding affinities (pKi) ranging from 3 to 7 [1]. Notably, a quinuclidinone oxime study references the simple tropinone oxime as having a 20-fold selectivity for M1 receptors over M2 receptors [2], establishing a baseline pharmacological profile that its derivatives improve upon.

Muscarinic Agonists Alzheimer's Disease SAR

Unique Heterocyclization Reactivity vs. Non-Reactive Structural Analog

Tropinone oxime undergoes heterocyclization with acetylene in a superbasic medium to form pyrrole derivatives, a reaction that is not possible for the structurally similar 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oxime [1]. The failure of the analog is attributed to the impossibility of a required [3,3]-sigmatropic rearrangement of its vinyl ether intermediate. This demonstrates a scaffold-specific reactivity that is unique to the tropinone oxime bicyclic system.

Heterocyclic Chemistry Superbasic Media Reactivity

Recommended Application Scenarios for (1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime HCl


Chiral Pool Synthesis of Muscarinic M1-Selective Agonists

This compound is the optimal starting material for synthesizing O-alkynyl and O-propynyl tropinone oximes demonstrated to have M1 muscarinic receptor affinity and selectivity [1]. Its defined (1R,5S,E) stereochemistry provides a chiral building block, eliminating the need for a resolution step described in the 1966 protocol [2], thereby streamlining the synthetic route to enantiomerically pure drug candidates.

Fragment-Based Drug Discovery (FBDD) Scaffold

As a low-molecular-weight fragment (190.67 g/mol), it is explicitly listed by chemical suppliers as a 'fragment molecule' for molecular splicing, expansion, and modification in the design and screening of novel drug candidates . Its bicyclic tropane core with an oxime functional group offers multiple vectors for fragment growth.

Synthesis of Fused Heterocyclic Compound Libraries

The heterocyclization reaction of tropinone oxime with acetylene in superbasic media provides a direct route to novel pyrrole-containing fused bicyclic systems [3]. This reaction is scaffold-specific and fails with close structural analogs, making this compound irreplaceable for exploring this chemical space.

Reference Standard for Analytical Method Development

The high-purity, single-enantiomer hydrochloride salt (97% purity, CAS 212079-30-6) is suitable for use as a reference standard in chiral HPLC method development and validation, where a defined stereoisomer is required to calibrate retention times and ensure separation from its enantiomer.

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